molecular formula C10H9BrN2 B2605057 6-Bromo-4-methylquinolin-2-amine CAS No. 942500-34-7

6-Bromo-4-methylquinolin-2-amine

Cat. No.: B2605057
CAS No.: 942500-34-7
M. Wt: 237.1
InChI Key: QLGFPNGJUSQEDW-UHFFFAOYSA-N
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Description

6-Bromo-4-methylquinolin-2-amine is a quinoline derivative with the molecular formula C10H9BrN2.

Scientific Research Applications

6-Bromo-4-methylquinolin-2-amine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylquinolin-2-amine typically involves the bromination of 4-methylquinolin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylquinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted quinoline derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

    Coupling Reactions:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylquinolin-2-amine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This suggests that this compound may exert its effects through similar mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-N-methylquinolin-4-amine
  • 6-Bromo-4-chloroquinolin-2-amine
  • 4-Methylquinolin-2-amine

Uniqueness

6-Bromo-4-methylquinolin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups on the quinoline ring can enhance its ability to participate in various chemical reactions and potentially improve its efficacy in biological applications .

Properties

IUPAC Name

6-bromo-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGFPNGJUSQEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942500-34-7
Record name 6-bromo-4-methylquinolin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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